Cas no 881667-41-0 (Kehokorin B)

Kehokorin B Chemical and Physical Properties
Names and Identifiers
-
- Kehokorin B
- 2,8-Dibenzofurandiol, 1,6-dimethoxy-7-(4-methoxyphenyl)-
-
- Inchi: 1S/C21H18O6/c1-24-12-6-4-11(5-7-12)17-15(23)10-13-18-16(27-19(13)21(17)26-3)9-8-14(22)20(18)25-2/h4-10,22-23H,1-3H3
- InChI Key: BXHDIDRYYPPYIM-UHFFFAOYSA-N
- SMILES: O1C2=C(OC)C(C3=CC=C(OC)C=C3)=C(O)C=C2C2=C(OC)C(O)=CC=C12
Experimental Properties
- Density: 1.334±0.06 g/cm3(Predicted)
- Boiling Point: 554.9±50.0 °C(Predicted)
- pka: 8.92±0.30(Predicted)
Kehokorin B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | K192010-10mg |
Kehokorin B |
881667-41-0 | 10mg |
$1499.00 | 2023-05-18 | ||
TRC | K192010-1mg |
Kehokorin B |
881667-41-0 | 1mg |
$190.00 | 2023-05-18 |
Kehokorin B Related Literature
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Additional information on Kehokorin B
Recent Advances in the Study of Kehokorin B (881667-41-0): A Promising Compound in Chemical Biology and Medicine
Kehokorin B (CAS: 881667-41-0) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This natural product, derived from microbial sources, exhibits unique structural features and potent biological activities, making it a promising candidate for drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential in various disease models.
One of the key breakthroughs in the study of Kehokorin B is the elucidation of its molecular structure and stereochemistry. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to confirm its configuration, which is critical for understanding its interaction with biological targets. The compound features a complex polyketide backbone with multiple functional groups, contributing to its diverse bioactivity.
In terms of biological activity, Kehokorin B has demonstrated significant antimicrobial and anticancer properties. Recent in vitro studies have shown that it inhibits the growth of drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting essential bacterial enzymes. Additionally, its anticancer activity has been linked to the inhibition of key signaling pathways involved in tumor proliferation and metastasis. These findings highlight its potential as a dual-action therapeutic agent.
Another area of active research is the synthetic optimization of Kehokorin B. Given its complex structure, total synthesis remains challenging, but recent advances in asymmetric synthesis and biocatalysis have improved yields and scalability. Researchers have also developed semi-synthetic derivatives to enhance its pharmacokinetic properties, such as solubility and bioavailability, without compromising its bioactivity.
In conclusion, Kehokorin B (881667-41-0) represents a compelling case study in the intersection of natural product chemistry and drug discovery. Its unique structural attributes and broad-spectrum bioactivity make it a valuable lead compound for further development. Future research should focus on in vivo efficacy studies, mechanism-of-action validation, and clinical translation to fully realize its therapeutic potential.
881667-41-0 (Kehokorin B) Related Products
- 2138034-28-1(methyl(4-propoxy-1-propylpiperidin-4-yl)methylamine)
- 63701-56-4(S(-)-Baclofen Hydrochloride)
- 2172515-64-7(1-(4-methoxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 109035-90-7(2-(2,6-dimethoxy-4-methylphenyl)ethan-1-amine)
- 1187591-17-8(2-Carboxyphenylboronic Acid Pinacol Ester)
- 2386677-28-5(5,7-Dimethylquinoline-8-sulfonyl fluoride)
- 2803863-78-5((Pyrrolidin-2-yl)methanesulfonyl fluoride hydrochloride)
- 1353976-12-1(N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide)
- 1019101-07-5(N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-fluorobenzamide)
- 63119-27-7(Anitrazafen)




